molecular formula C15H14ClN B14697358 4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline CAS No. 21888-95-9

4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline

Cat. No.: B14697358
CAS No.: 21888-95-9
M. Wt: 243.73 g/mol
InChI Key: SDCJQEXRHQUPGI-RMKNXTFCSA-N
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Description

4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorophenyl group attached to an ethenyl chain, which is further connected to an N-methylated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and N-methylaniline.

    Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with N-methylaniline in the presence of a base such as sodium hydroxide. This reaction forms the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(4-chlorophenyl)ethenyl]-N-methylaniline
  • 4-[(E)-2-(2-bromophenyl)ethenyl]-N-methylaniline
  • 4-[(E)-2-(2-fluorophenyl)ethenyl]-N-methylaniline

Uniqueness

4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

CAS No.

21888-95-9

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline

InChI

InChI=1S/C15H14ClN/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11,17H,1H3/b9-6+

InChI Key

SDCJQEXRHQUPGI-RMKNXTFCSA-N

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=CC=CC=C2Cl

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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